Recent advances in perovskite oxide electrocatalysts for Li–O2 batteries

EES Catalysis Pub Date: 2023-03-18 DOI: 10.1039/d3ey00028a

Abstract

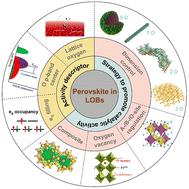

Lithium–oxygen batteries (LOBs) have been anticipated as promising energy-storage devices; however, their practical application is plagued by low energy efficiency, small capacity, and the short cycle life. When applied as air cathodes for LOBs, perovskite oxides exhibit an enormous potential for favorable battery performance due to their catalytic activity for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). Their tunable compositions, diverse structures and unique electronic properties allow flexible manipulation of their catalytic activity. This mini-review comprehensively describes recent advances in perovskite oxide electrocatalysts for LOBs. First, the energy-storage mechanism of LOBs and crucial catalytic descriptors of perovskites for the ORR/OER are analyzed. Then, several ingenious tactics to promote the catalytic activity of perovskite oxides are highlighted. A discussion of synthetic protocols for the preparation of perovskite oxides follows, including how the nanostructure, morphology and composition of perovskite oxides can be controlled by different methods and the effect of these on catalytic performance. Additionally, A-/B-/O-site regulation, oxygen vacancies, and the composites of perovskites and functional materials are thoroughly investigated. Finally, we summarize the challenges and outlook of perovskite oxide electrocatalysts for LOBs.

Recommended Literature

- [1] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†

- [2] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history

- [3] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†

- [4] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy

- [5] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†

- [6] A novel stable hydrogen-rich SnH8 under high pressure

- [7] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†

- [8] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†

- [9] Society of Public Analysts

- [10] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations

Journal Name:EES Catalysis

Research Products

-

CAS no.: 13194-69-9

-

CAS no.: 1718-53-2

-

CAS no.: 144409-99-4

-

Benzenediazonium,chloride (1:1)

CAS no.: 100-34-5

-

CAS no.: 131159-39-2